molecular formula C16H18N2O4S B3291774 4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid CAS No. 873208-56-1

4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid

Cat. No.: B3291774
CAS No.: 873208-56-1
M. Wt: 334.4 g/mol
InChI Key: GIHUXQNDMORFTG-UHFFFAOYSA-N
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Description

4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid is a complex organic compound with a rich structural chemistry, marked by its combination of a butanoic acid backbone and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid typically involves the condensation of ethoxycarbonyl phenylthiazole with a butanoic acid derivative. The reaction conditions often require a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: : On an industrial scale, the synthesis can be optimized by employing continuous flow reactors that enhance the reaction efficiency and yield. These reactors maintain precise control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo several types of chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions typically target the carbonyl group within the ethoxycarbonyl moiety, producing corresponding alcohols or other reduced forms.

  • Substitution: : Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents that can modify the compound's properties.

Common Reagents and Conditions: : Common reagents include:

  • Oxidants: : Such as hydrogen peroxide or potassium permanganate.

  • Reductants: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Catalysts: : Often transition metals or acids/bases to facilitate the reactions.

Major Products: : The products depend on the reaction pathway but may include sulfoxides, reduced alcohols, and various substituted phenyl derivatives.

Scientific Research Applications

4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid finds applications in several research domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly those involving thiazole derivatives.

  • Biology: : Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

  • Medicine: : Explored for drug development due to its potential pharmacological activity.

  • Industry: : Utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. Its thiazole ring and phenyl group play crucial roles in binding interactions. The exact mechanism can vary depending on the biological context but often involves modulation of enzyme activity or interference with microbial cell walls.

Comparison with Similar Compounds

Compared to other thiazole-based compounds, 4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid stands out due to its unique combination of structural features. Similar compounds include:

  • 2-(4-Phenyl-1,3-thiazol-2-yl)acetic acid: : Lacks the butanoic acid backbone.

  • 5-(Ethoxycarbonyl)-4-methylthiazole: : Differently substituted thiazole ring.

This compound's distinct structure offers potential benefits in its diverse applications and scientific exploration. Pretty rich for a mere molecular name, don’t you think?

Properties

IUPAC Name

4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-22-15(21)14-13(11-7-4-3-5-8-11)18-16(23-14)17-10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHUXQNDMORFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCCCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167711
Record name 5-Ethyl 2-[(3-carboxypropyl)amino]-4-phenyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873208-56-1
Record name 5-Ethyl 2-[(3-carboxypropyl)amino]-4-phenyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873208-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl 2-[(3-carboxypropyl)amino]-4-phenyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid
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4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid

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